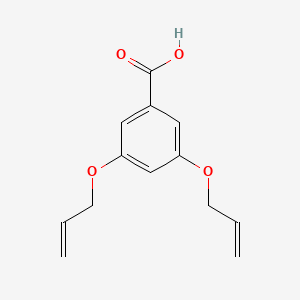

3,5-Bis(allyloxy)benzenecarboxylic acid

Description

Significance of Aromatic Carboxylic Acids in Chemical Synthesis and Materials Design

Aromatic carboxylic acids are a cornerstone of chemical synthesis and materials design, prized for their rigid aromatic core and reactive carboxylic acid functionality. This combination allows for the construction of a vast array of complex molecules and polymers. google.comjustlonghealth.com The benzene (B151609) ring provides thermal stability and defined geometry, while the carboxyl group can participate in a variety of reactions, including esterification, amidation, and salt formation. These characteristics make them ideal monomers for the synthesis of high-performance polymers such as polyesters and polyamides. Furthermore, their ability to coordinate with metal ions has led to the extensive development of metal-organic frameworks (MOFs), materials with applications in gas storage, catalysis, and sensing.

Overview of Allyloxy Functionality in Molecular Engineering

The allyloxy group, consisting of an allyl group attached via an ether linkage, is a valuable tool in molecular engineering. The terminal double bond of the allyl group is particularly significant as it can undergo a wide range of chemical transformations. This includes polymerization, addition reactions (e.g., thiol-ene coupling), and crosslinking, providing a versatile handle to modify or create complex macromolecular architectures. researchgate.net The presence of allyloxy groups on a molecule can impart reactivity that enables the formation of thermosetting resins, the grafting of polymers onto surfaces, and the synthesis of functional dendrimers. orientjchem.org

Research Trajectories of 3,5-Bis(allyloxy)benzenecarboxylic Acid in Contemporary Chemistry

This compound is a molecule of growing interest in contemporary chemistry due to its trifunctional nature: a central aromatic ring, a reactive carboxylic acid, and two polymerizable allyloxy groups. Research into this compound is currently charting a course toward its application as a versatile building block in several areas of materials science.

One of the most promising trajectories is its use in the synthesis of dendrimers and hyperbranched polymers. researchgate.netresearchgate.net The molecule can act as a branching unit, with the carboxylic acid serving as a focal point for dendrimer growth or for attachment to a core molecule, while the allyl groups provide sites for further functionalization or for the formation of a crosslinked network. For instance, the synthesis of 4-nitrophenyl 3,5-bis(allyloxy)benzoate, an activated ester, highlights its utility as a precursor for the convergent synthesis of dendrons. rsc.org

Furthermore, the presence of two reactive allyl groups suggests its potential as a crosslinking agent in the formation of thermoset resins. Upon thermal or chemical initiation, the allyl groups can polymerize to form a rigid, three-dimensional network, leading to materials with high thermal stability and mechanical strength. This positions this compound as a candidate for the development of advanced composites and coatings.

The structural similarity of this compound to molecules known to form liquid crystals also points to a potential research avenue in this area. nih.govnih.gov The rigid benzoic acid core is a common feature in many liquid crystalline compounds, and by modifying the carboxylic acid group to form esters with long alkyl chains, it may be possible to induce mesophase behavior.

Detailed Research Findings: Synthesis and Characterization

The synthesis of 3,5-bis(allyloxy)benzoic acid is typically achieved through the Williamson ether synthesis, starting from 3,5-dihydroxybenzoic acid and allyl bromide in the presence of a base such as potassium carbonate. rsc.org The reaction involves the deprotonation of the hydroxyl groups, followed by nucleophilic attack on the allyl bromide.

A general synthetic procedure is as follows: 3,5-dihydroxybenzoic acid is dissolved in a suitable solvent like dimethylformamide (DMF), and an excess of anhydrous potassium carbonate is added to the suspension. Allyl bromide is then added, and the reaction mixture is heated. After the reaction is complete, the intermediate ester is hydrolyzed with a strong base, such as sodium hydroxide (B78521), followed by acidification to yield the final product, 3,5-bis(allyloxy)benzoic acid. rsc.org

The successful synthesis and purity of the compound are confirmed through various spectroscopic techniques.

| Technique | Observed Data |

| ¹H-NMR (DMSO-d₆) | δ 6.05 (m, 2H, vinylic H), 5.39 (d, J = 17.3Hz, 2H, E vinylic H), 5.26 (d, J = 10.5Hz, 2H, Z vinylic H), 4.60 (d, J = 5.0Hz, 4H, allylic H) |

| ¹³C-NMR (DMSO-d₆) | δ 167.0, 159.3, 133.5, 132.9, 117.6, 107.8, 106.2, 68.5 |

| FT-IR (ATR) | ν(cm⁻¹) 1688, 1597, 1462, 1445, 1420, 1309, 1272, 1255, 1152, 1050, 1028, 1001, 987, 929, 880, 857, 766, 733 |

These data provide a clear spectral fingerprint of the this compound molecule, confirming the presence of the aromatic ring, the carboxylic acid, and the two allyloxy functional groups. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(prop-2-enoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-3-5-16-11-7-10(13(14)15)8-12(9-11)17-6-4-2/h3-4,7-9H,1-2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXSRNKEBQTTIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=CC(=C1)C(=O)O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Bis Allyloxy Benzenecarboxylic Acid and Its Precursors

Direct Synthesis Routes via Etherification and Subsequent Hydrolysis

The most common approach for synthesizing 3,5-bis(allyloxy)benzenecarboxylic acid involves a two-step process: the allylation of a 3,5-dihydroxybenzoic acid derivative, followed by the hydrolysis of the resulting ester.

Allylation of 3,5-Dihydroxybenzoic Acid and its Derivatives

The foundational step in the synthesis is the etherification of the hydroxyl groups of 3,5-dihydroxybenzoic acid or its ester derivatives with an allyl halide. A widely employed method involves the reaction of 3,5-dihydroxybenzoic acid with allyl bromide in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). rsc.org The base facilitates the deprotonation of the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion that readily reacts with allyl bromide in a Williamson ether synthesis.

Alternatively, the synthesis can commence with an ester of 3,5-dihydroxybenzoic acid, such as methyl 3,5-dihydroxybenzoate (B8624769). This precursor is reacted with allyl bromide under similar basic conditions to yield methyl 3,5-bis(allyloxy)benzoate. nih.gov This route is often preferred as it protects the carboxylic acid functionality during the etherification step, potentially leading to cleaner reactions and higher yields of the intermediate ester.

Table 1: Reaction Parameters for Allylation of 3,5-Dihydroxybenzoic Acid Derivatives

| Starting Material | Reagents | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| 3,5-Dihydroxybenzoic Acid | Allyl bromide, K₂CO₃ | DMF | 60°C | 3 hours rsc.org |

Note: The data for methyl 3,5-dihydroxybenzoate uses benzyl (B1604629) bromide as an example of a similar etherification reaction.

Ester Hydrolysis for Carboxylic Acid Formation

Once the bis(allyloxy)benzoate ester is formed, the subsequent step is the hydrolysis of the ester group to yield the desired carboxylic acid. This transformation is typically achieved through saponification, where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixture of water and an organic solvent like dioxane or ethanol. rsc.orgnih.gov The reaction mixture is heated to facilitate the hydrolysis. Following the reaction, acidification with a mineral acid, such as hydrochloric acid (HCl), is necessary to protonate the carboxylate salt and precipitate the this compound. nih.gov

The efficiency of this hydrolysis step is generally high, providing good yields of the final product. The choice of solvent and base can be optimized to ensure complete reaction and ease of product isolation.

Synthesis of Methyl 3,5-Bis(allyloxy)benzoate as a Key Intermediate

As mentioned previously, methyl 3,5-bis(allyloxy)benzoate is a crucial intermediate in the synthesis of this compound. Its preparation involves the direct allylation of methyl 3,5-dihydroxybenzoate. A typical procedure involves dissolving methyl 3,5-dihydroxybenzoate in a suitable solvent like acetonitrile (B52724), followed by the addition of a base, commonly potassium carbonate, and then allyl bromide. The reaction mixture is heated to drive the etherification to completion. nih.gov Upon cooling and workup, which typically involves filtration to remove inorganic salts and evaporation of the solvent, the crude product is obtained. Purification can be achieved through recrystallization or column chromatography to yield pure methyl 3,5-bis(allyloxy)benzoate.

Preparation of Related Allyloxy-Substituted Benzoic Acid Analogs

The synthetic strategies employed for this compound can be adapted to prepare a variety of related allyloxy-substituted benzoic acid analogs. For example, 4-(allyloxy)benzoic acid can be synthesized from 4-hydroxybenzoic acid using allyl bromide and potassium carbonate in DMF, followed by basic hydrolysis. rsc.org Similarly, other positional isomers and analogs with different substitution patterns on the benzene (B151609) ring can be prepared by selecting the appropriate starting hydroxybenzoic acid. These analogs are useful for structure-activity relationship studies and for creating diverse molecular architectures.

Derivatization Strategies for this compound

The carboxylic acid functionality of this compound allows for a range of derivatization reactions, enabling its incorporation into larger molecules and materials.

A common derivatization is esterification . For example, this compound can be converted to its corresponding 4-nitrophenyl ester by reaction with 4-nitrophenol (B140041) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). rsc.org This reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting activated ester can then be used in subsequent reactions, such as amide bond formation.

Amidation is another important derivatization strategy. The carboxylic acid can be reacted with various primary or secondary amines to form the corresponding amides. This reaction is often facilitated by coupling agents that activate the carboxylic acid, similar to the esterification process.

Further transformations of the carboxylic acid group can include reduction to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride. Additionally, under specific conditions, decarboxylation of the benzoic acid can occur, leading to the formation of 1,3-bis(allyloxy)benzene, although this is generally a less common synthetic goal.

These derivatization strategies highlight the versatility of this compound as a synthon for the construction of more complex molecules with tailored properties.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Dihydroxybenzoic acid |

| 4-(Dimethylamino)pyridine |

| 4-Nitrophenol |

| Allyl bromide |

| Benzyl bromide |

| Dioxane |

| Ethanol |

| Hydrochloric acid |

| Lithium aluminum hydride |

| Methyl 3,5-bis(allyloxy)benzoate |

| Methyl 3,5-dihydroxybenzoate |

| N,N'-Dicyclohexylcarbodiimide |

| N,N-Dimethylformamide |

| Potassium carbonate |

| Potassium hydroxide |

| Sodium hydroxide |

Formation of Acid Chlorides and Ester Derivatives for Subsequent Reactions

The carboxylic acid moiety of this compound is a primary site for transformations aimed at creating more reactive intermediates for coupling reactions.

Acid Chloride Formation: The conversion of carboxylic acids into acid chlorides is a fundamental step for activating the carboxyl group. Acid chlorides are highly reactive electrophiles used in acylation reactions. This transformation is typically achieved using inorganic acid chlorides such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). libretexts.orgresearchgate.net The reaction with thionyl chloride, for example, proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org The subsequent nucleophilic attack by the chloride ion yields the acid chloride, along with gaseous byproducts sulfur dioxide and hydrogen chloride. youtube.com Given the reactivity of acid chlorides, these reactions must be performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. researchgate.net

Ester Derivatives: Esterification is another common modification of the carboxylic acid group, often performed to create active esters for amide bond formation or to protect the acid functionality. A direct method for creating an active ester involves the reaction of this compound with 4-nitrophenol. rsc.org This condensation reaction is typically facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). rsc.org The resulting 4-nitrophenyl ester is a more reactive species for subsequent nucleophilic substitution reactions compared to the parent carboxylic acid.

Alternatively, classic methods like the Fischer-Speier esterification can be employed, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com This is an equilibrium-controlled process, often requiring a large excess of the alcohol or removal of water to drive the reaction to completion. youtube.comgoogle.com

| Transformation | Reagents | Product Type | Purpose |

|---|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride | Activation for acylation reactions |

| Active Ester Formation | 4-Nitrophenol, DCC, DMAP | 4-Nitrophenyl Ester | Intermediate for amidation |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ | Alkyl Ester | Protection or modification of carboxyl group |

Chemical Transformations of the Allyl Moieties

The two allyl ether groups on the benzene ring offer reactive sites for a range of addition and modification reactions, independent of the carboxylic acid functionality.

The carbon-carbon double bonds of the allyl groups can be converted into epoxides (oxiranes). Epoxides are valuable synthetic intermediates due to their susceptibility to ring-opening reactions with various nucleophiles, allowing for the introduction of diverse functional groups in a stereocontrolled manner. researchgate.net

A widely used method for this transformation is the reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The reaction mechanism involves the concerted transfer of an oxygen atom from the peroxy acid to the alkene. In the context of this compound, this would result in the formation of a diepoxide derivative. While the presence of a nearby allylic alcohol can direct the stereochemistry of epoxidation, the ether linkages in this molecule are less likely to exert significant stereocontrol. wikipedia.orgyoutube.com Greener and catalytic approaches for epoxidation have also been developed, utilizing hydrogen peroxide as the oxidant in the presence of metal catalysts like tungstic or molybdic salts. researchgate.net

| Reaction | Typical Reagents | Functional Group Formed | Synthetic Utility |

|---|---|---|---|

| Epoxidation | m-CPBA | Epoxide (Oxirane) | Intermediate for ring-opening reactions to form diols, amino alcohols, etc. |

| Catalytic Epoxidation | H₂O₂, Molybdic or Tungstic salts | Epoxide (Oxirane) | Greener alternative to peroxy acid methods |

The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that involves the addition of a thiol (R-SH) across a carbon-carbon double bond. wikipedia.org When initiated by radicals (e.g., using a photoinitiator and UV light), the reaction proceeds via an anti-Markovnikov addition, where the sulfur atom attaches to the terminal carbon of the allyl group. wikipedia.orgresearchgate.net

This methodology can be used to introduce additional hydroxyl or carboxyl groups onto the this compound scaffold by selecting a thiol that bears the desired functionality.

Hydroxyl Group Introduction: Using a thiol such as 1-thioglycerol (HSCH₂CH(OH)CH₂OH) would result in the addition of a diol-containing side chain at each of the original allyl positions.

Carboxyl Group Introduction: Reacting the compound with a carboxyl-containing thiol, like 3-mercaptopropionic acid (HSCH₂CH₂COOH) or thioglycolic acid (HSCH₂COOH), would append carboxylic acid groups to the molecule. researchgate.net

These reactions are known for their high yields, tolerance of various functional groups, and simple reaction conditions, making them a powerful tool for molecular functionalization. mdpi.comresearchgate.net

| Desired Functional Group | Thiol Reagent | Resulting Structure |

|---|---|---|

| Hydroxyl (-OH) | 1-Thioglycerol | Adds a -S-CH₂-CH₂-CH₂(OH)-CH₂OH side chain |

| Carboxyl (-COOH) | 3-Mercaptopropionic acid | Adds a -S-CH₂-CH₂-CH₂-COOH side chain |

Preparation of Nitrogen-Containing Derivatives through Carbamate (B1207046) Formation

The carboxylic acid group can be utilized to prepare nitrogen-containing derivatives, such as carbamates. A common and effective method for converting a carboxylic acid to a carbamate is the Curtius rearrangement. nih.govbeilstein-journals.org This multi-step process involves the transformation of the carboxylic acid into an isocyanate intermediate, which is then "trapped" by an alcohol or amine.

The synthetic sequence typically begins with the activation of the carboxylic acid, for instance, by converting it to its acid chloride as described previously. The acid chloride is then reacted with sodium azide (B81097) (NaN₃) to form an acyl azide. Upon gentle heating, the acyl azide undergoes the Curtius rearrangement, a thermal decomposition that eliminates nitrogen gas (N₂) and produces a highly reactive isocyanate intermediate. nih.gov

This isocyanate is not typically isolated but is generated in situ and immediately reacted with an alcohol (R'-OH). The alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate, yielding a stable carbamate (also known as a urethane). organic-chemistry.org This sequence provides a reliable pathway to introduce a carbamate linkage, transforming the initial carboxylic acid functionality into a different type of nitrogen-containing group.

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Conversion of carboxylic acid to acyl azide (e.g., via acid chloride and NaN₃). | Acyl azide |

| 2 | Thermal rearrangement of acyl azide to eliminate N₂ (Curtius Rearrangement). | Isocyanate |

| 3 | Trapping of the isocyanate with an alcohol (R'-OH). | Carbamate |

Role As a Versatile Monomer and Building Block in Polymer Science

Application in Controlled Radical Polymerization

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and functionality. Compounds with structures analogous to 3,5-bis(allyloxy)benzenecarboxylic acid are instrumental in designing initiators and macromonomers for these advanced polymerization methods.

ATRP is a powerful method for synthesizing well-defined polymers, where control is achieved through a dynamic equilibrium between active and dormant species, typically mediated by a transition-metal catalyst. sigmaaldrich.com The initiator is a key component of this system, as it determines the number of growing polymer chains. By using initiators that contain specific functional groups, polymers with desired end-functionalities can be directly synthesized. cmu.edu

While research on this compound as a direct ATRP initiator is not extensively detailed, the utility of related bis-allyloxy structures has been demonstrated. For instance, a novel ATRP initiator, 4,4-bis(4-(allyloxy)phenyl)pentyl-2-bromo-2-methylpropanoate, was synthesized from 4,4-bis(4-hydroxyphenyl)pentanoic acid. ncl.res.in This initiator successfully controlled the polymerization of monomers like styrene (B11656) and methyl methacrylate (B99206). ncl.res.inresearchgate.net The presence of the bis-allyloxy functionality on the initiator allows for the incorporation of these reactive groups at the polymer chain end, providing sites for subsequent post-polymerization modifications. ncl.res.in This strategy highlights a pathway where the core structure of a bis-allyloxy compound can be transformed into a functional ATRP initiator for creating telechelic polymers. cmu.edu

Macromonomers are polymers or oligomers with a polymerizable end group, capable of participating in further polymerization to form graft or network copolymers. The use of functional ATRP initiators is a direct route to producing well-defined macromonomers.

The bis-allyloxy functionalized ATRP initiator, 4,4-bis(4-(allyloxy)phenyl)pentyl-2-bromo-2-methylpropanoate, was employed to synthesize polystyrene and poly(methyl methacrylate) (PMMA) macromonomers. ncl.res.inresearchgate.net The polymerization of styrene and methyl methacrylate using this initiator proceeded in a controlled manner, yielding polymers with predictable molecular weights and low polydispersity indices (PDI). ncl.res.inresearchgate.net The resulting macromonomers possessed terminal bis-allyloxy groups, confirmed by ¹H NMR spectroscopy. ncl.res.in The utility of these terminal allyl groups was demonstrated through various chemical transformations, including bromination, hydrosilylation, and epoxidation, converting the polystyrene macromonomer into other functional variants. ncl.res.inresearchgate.net

| Macromonomer | Number-Average Molecular Weight (Mn, GPC) | Polydispersity Index (PDI) |

|---|---|---|

| Polystyrene | 13,600–28,250 g/mol | 1.07–1.09 |

| Poly(methyl methacrylate) | 10,100–18,450 g/mol | 1.23–1.34 |

Integration into Dendritic and Hyperbranched Architectures

Dendritic polymers, including perfect dendrimers and more irregular hyperbranched polymers, are highly branched, globular macromolecules that offer unique properties due to their structure. nih.gov The 3,5-disubstituted pattern of this compound makes it an ideal AB₂-type monomer for constructing these architectures.

Dendrimers are built from a central core, branching units, and terminal functional groups. mdpi.com Compounds with a 1,3,5-trisubstituted aromatic pattern are frequently used as either the core or the branching units. Related structures, such as 3,5-bis(benzyloxy)benzoic acid, have been used to synthesize monodisperse dendritic polyesters. researchgate.netnih.gov

In a relevant study, Fréchet-type poly(aryl ether) dendrimers were synthesized using phloroglucinol as the core and 3,5-diallyloxybenzyl alcohol as the branching unit. arkat-usa.org This demonstrates how the 3,5-bis(allyloxy)phenyl moiety serves as an effective building block for extending the dendritic structure generation by generation. The carboxylic acid group on this compound allows it to act as a focal point for dendron synthesis or as a surface functionality after the dendrimer is constructed.

The synthesis of dendrimers can be achieved through two primary strategies: divergent and convergent growth. In the divergent method, the dendrimer is grown outwards from a multifunctional core. Conversely, the convergent method involves synthesizing dendritic wedges (dendrons) from the periphery inwards, which are then attached to a central core in the final step.

A study on the synthesis of a poly(aryl ether) dendrimer containing 3,5-diallyloxybenzyl units compared both convergent and divergent approaches. arkat-usa.org The synthesis of 1,3,5-tris-{3,5-bis-[3,5-bis(allyloxy)benzyloxy]benzyloxy}benzene was carried out starting from a phloroglucinol core. arkat-usa.org It was found that the divergent methodology provided higher yields for this specific system. arkat-usa.org Molecular mechanics calculations suggested that electronic effects, rather than steric hindrance, were the primary factor limiting the efficiency of the convergent route in this case. arkat-usa.org

Polyanionic dendrimers are a class of water-soluble polymers with negatively charged surface groups. These materials are of significant interest for biomedical applications. nih.gov The synthesis of such dendrimers often involves using monomers that contain carboxylic acid groups or precursors that can be readily converted to them.

Contributions to Crosslinked and Network Polymer Systems

Monomer in the Synthesis of Biobased Polyesters

The synthesis of biobased polyesters is a significant area of research aimed at developing sustainable alternatives to petroleum-based polymers. mdpi.comrsc.orgresearchgate.netsemanticscholar.org These materials are typically synthesized through the polycondensation of dicarboxylic acids with polyols or the ring-opening polymerization of lactones, utilizing monomers derived from renewable resources. units.it The incorporation of monomers with specific functionalities can be used to tailor the properties of the resulting polyesters for various applications. While the allyloxy groups on this compound present potential for post-polymerization modification, detailed research findings on its specific use as a monomer in the synthesis of biobased polyesters are not extensively documented in publicly available literature. The general approach for creating biobased polyesters involves utilizing renewable raw materials and environmentally friendly synthesis processes. researchgate.net

Role as a Hardener Component in Epoxy Resin Systems

Epoxy resins are a class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. These properties are achieved through a curing process involving a hardener or curing agent that crosslinks with the epoxy groups. Carboxylic acids and their anhydrides are a known class of hardeners for epoxy resins. researchgate.netmdpi.com The curing reaction involves the esterification of the epoxy group by the carboxylic acid, leading to the formation of a durable polymer network. The use of biobased carboxylic acids as hardeners is an area of growing interest to increase the renewable content of epoxy systems. researchgate.net However, specific studies detailing the application and performance of this compound as a hardener component in epoxy resin systems are not readily found in the surveyed scientific literature.

Precursor for Covalent Organic Frameworks (COFs) and Related Hydrazide Functionalities

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures constructed from organic building blocks linked by strong covalent bonds. nih.govrsc.orgresearchgate.net The properties of COFs can be tailored by the choice of monomers. Carboxylic acid functionalized molecules are potential precursors for certain types of COFs, often after conversion to more reactive derivatives.

One common synthetic route to specific COFs involves the formation of hydrazone linkages through the condensation of aldehydes and hydrazides. chemrxiv.orgsryahwapublications.com Carboxylic acids can be converted to their corresponding hydrazides, which can then serve as monomers for COF synthesis. organic-chemistry.orgmdpi.com This conversion opens a pathway to incorporate the structural features of the initial carboxylic acid into the final COF material. While this synthetic strategy is established, the specific use of this compound as a precursor for COFs, either directly or through its hydrazide derivative, is not described in the available research.

Incorporation into Functionalized Poly(2-oxazoline)s and Copolymers

Poly(2-oxazoline)s (POx) are a versatile class of polymers prepared by the cationic ring-opening polymerization of 2-oxazoline monomers. researchgate.netmdpi.commdpi.com Their properties, such as biocompatibility and tunable solubility, make them attractive for biomedical applications. sigmaaldrich.com A key advantage of POx is the ability to introduce a wide range of functionalities. This can be achieved by using functional initiators, terminating agents, or by incorporating functional monomers into the polymerization.

Termination of the living cationic polymerization with nucleophiles, including carboxylates, is a common method to introduce a specific functional group at the polymer chain end. mdpi.com This allows for the synthesis of telechelic or semi-telechelic polymers. In principle, this compound could be used as a terminating agent to introduce the bis(allyloxy)phenyl group at the end of a poly(2-oxazoline) chain. These terminal allyl groups could then be used for subsequent reactions, such as crosslinking or grafting. However, specific examples and detailed research findings on the incorporation of this compound into functionalized poly(2-oxazoline)s and copolymers are not present in the reviewed literature.

Applications in Supramolecular Chemistry and Molecular Recognition

Design and Synthesis of Host Molecules and Receptors

The architecture of 3,5-Bis(allyloxy)benzenecarboxylic acid serves as a foundational component for constructing larger host molecules capable of encapsulating smaller guest molecules. The allyloxy groups are particularly significant as they provide reactive handles for elaboration into more complex three-dimensional structures.

While direct synthesis of molecular clips and cavitands from this compound is not extensively documented, its structural motifs are fundamental to the design of such host molecules. The 1,3,5-substitution pattern of the benzene (B151609) ring is a common feature in the construction of rigid molecular clefts. The allyl groups can be readily modified through various organic reactions, such as olefin metathesis or hydroboration-oxidation, to link multiple benzenecarboxylic acid units together. This process can generate pre-organized, concave structures that form the basis of molecular clips and cavitands. These synthetic hosts are designed to bind specific guest molecules within their cavities through complementary size, shape, and chemical interactions.

The principles of host-guest chemistry rely on non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic effects, to achieve molecular recognition. beilstein-journals.org Derivatives of this compound are explored in this context. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, enabling it to interact with complementary functional groups on guest molecules. The aromatic core can participate in π-π stacking interactions with aromatic guests. By functionalizing the allyl groups, researchers can create sophisticated host molecules with tailored cavities, leading to selective binding of guests. For example, attaching sugar moieties could impart water solubility and create chiral recognition sites, while linking them to other aromatic panels can deepen the binding cavity to accommodate larger guests like fullerenes. beilstein-journals.org

Metal-Ligand Coordination Chemistry

The carboxylate group of this compound is an effective ligand for coordinating with a wide range of metal ions. This interaction is a cornerstone for building multidimensional supramolecular structures, including coordination polymers and discrete complexes with specific photophysical or catalytic properties.

Derivatives of 3,5-disubstituted benzoic acids are recognized for their utility in synthesizing luminescent lanthanide complexes. nih.gov In these systems, the organic ligand acts as an "antenna," absorbing ultraviolet light and efficiently transferring the energy to the coordinated lanthanide ion, which then emits light at its characteristic, sharp wavelengths. nih.govmdpi.com

A closely related compound, 3,5-bis(benzyloxy)benzoic acid, has been successfully used to create such complexes. nih.gov The benzoate (B1203000) ligand coordinates to the lanthanide ion (e.g., Europium, Terbium), and upon excitation, the aromatic system funnels energy to the metal center, resulting in strong, line-like emission bands. nih.govnih.gov The terbium(III) complexes, in particular, have been shown to exhibit bright green luminescence with high efficiencies and long excited-state lifetimes. nih.gov The fundamental similarity in the core structure suggests that this compound would serve a similar role as an antenna ligand, with the allyl groups offering potential sites for further polymerization or surface grafting of the luminescent complex.

Table 1: Photophysical Properties of Lanthanide Complexes with Related Benzoate Ligands

| Complex | Ligand | Lanthanide Ion | Emission Color | Overall Quantum Yield (Φ) | Excited State Lifetime (τ) |

|---|---|---|---|---|---|

| Complex 3 | 3,5-bis(benzyloxy)benzoic acid | Tb³⁺ | Green | 60% | 1.16 ms |

| Complex 4 | 3,5-bis(pyridine-2-ylmethoxy)benzoic acid | Tb³⁺ | Green | 27% | 1.38 ms |

| Complex 1 | 3,5-bis(benzyloxy)benzoic acid | Eu³⁺ | Red | Poor | - |

| Complex 2 | 3,5-bis(pyridine-2-ylmethoxy)benzoic acid | Eu³⁺ | Red | Poor | - |

Data sourced from a study on related 3,5-disubstituted benzoate derivatives, demonstrating the antenna effect. nih.gov

The carboxylate group readily binds to various metal cations, acting as a directing group for the self-assembly of intricate supramolecular architectures. The coordination of metal ions with multi-topic ligands like derivatives of benzene-1,3,5-tricarboxylic acid can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional metal-organic frameworks (MOFs). researchgate.net

Schiff bases, characterized by an imine (–C=N–) group, are highly versatile ligands in coordination chemistry, and their metal complexes are studied for a wide range of applications. hilarispublisher.comnih.gov While this compound is not itself a Schiff base, it can be chemically transformed into a precursor for Schiff base synthesis. For example, the carboxylic acid could be reduced to an alcohol and then oxidized to an aldehyde. This aldehyde derivative, 3,5-bis(allyloxy)benzaldehyde, could then be condensed with a primary amine to form a Schiff base ligand.

Such a ligand would be a tridentate or tetradentate chelator, capable of strongly binding to transition metals through the imine nitrogen, the phenolic oxygen (if the allyl groups were removed), and other donor atoms introduced via the amine component. ajgreenchem.com The resulting metal complexes often exhibit enhanced biological activity or catalytic properties compared to the free ligands. hilarispublisher.comnih.gov The allyloxy groups would remain on the periphery of the complex, offering sites for polymerization or attachment to solid supports.

Advanced Material Applications and Functionalization Strategies

Photoactive Materials and Polymerization Initiation Systems

While not a photoinitiator in the classical sense, 3,5-Bis(allyloxy)benzenecarboxylic acid is a critical component in photopolymerization systems, particularly those initiated by light. Its primary role is that of a monomer or crosslinker whose polymerization is triggered by a photoinitiating system.

Components in High-Performance Photoinitiators for Free Radical Polymerization

In the context of free radical polymerization, the initiation of the process relies on molecules known as photoinitiators. These compounds absorb light and generate reactive species, typically free radicals, which then initiate the polymerization of monomers. Photoinitiators are broadly classified into two types: Type I, which undergo unimolecular bond cleavage to form radicals, and Type II, which undergo a bimolecular reaction with a co-initiator to generate radicals. ijarsct.co.in

This compound, with its two allyl groups, serves as a reactive monomer in these systems. The allyl groups are amenable to free-radical polymerization, particularly in thiol-ene click chemistry reactions. beilstein-journals.org In such formulations, a photoinitiator is used to generate thiol radicals from a multifunctional thiol compound upon exposure to UV or visible light. These thiol radicals then readily add across the double bonds of the allyl groups of this compound, leading to the rapid formation of a crosslinked polymer network. The efficiency of this process is dependent on the choice of photoinitiator and its ability to absorb the wavelength of the incident light. ijarsct.co.in

Application in Photopolymerization and Three-Dimensional (3D) Printing Technologies

The rapid curing and low shrinkage characteristics of thiol-ene photopolymerization make it highly suitable for applications in coatings, adhesives, and, notably, in three-dimensional (3D) printing technologies such as stereolithography (SLA). nih.gov In these applications, this compound can be incorporated into the resin formulation as a key monomer or crosslinking agent.

The dual functionality of the allyl groups allows for the creation of highly crosslinked networks, which are essential for achieving robust mechanical properties in the final 3D printed object. The carboxylic acid group can also play a crucial role in modifying the properties of the photopolymer, such as enhancing adhesion to substrates or altering the solubility and swelling characteristics of the resulting polymer network. The ability to tailor the properties of the final material by incorporating functional monomers like this compound is a significant advantage in the development of advanced materials for 3D printing. ijarsct.co.in

Engineered Polymeric and Hybrid Materials

The structural features of this compound make it an ideal candidate for the synthesis of a wide range of engineered polymeric and hybrid materials with tailored properties.

Building Blocks for Polymeric Systems Exhibiting Mesophase Transitions and Hydrogel Formation

The rigid aromatic core of this compound, combined with its flexible allyloxy side chains, provides a molecular design that can favor the formation of ordered structures, such as liquid crystalline mesophases. While specific studies on mesophase transitions of polymers derived from this exact molecule are not prevalent, the general principle of using rigid cores with flexible side chains to induce liquid crystallinity is well-established in polymer science.

Furthermore, the presence of the hydrophilic carboxylic acid group makes this compound a valuable monomer for the synthesis of hydrogels. Hydrogels are crosslinked polymer networks that can absorb and retain large amounts of water. The carboxylic acid groups can be ionized at appropriate pH values, leading to electrostatic repulsion between the polymer chains and a high degree of swelling. These hydrogels can be designed to be responsive to external stimuli, such as pH or temperature, making them suitable for applications in drug delivery, tissue engineering, and as sensors. The crosslinking necessary for hydrogel formation can be readily achieved through the polymerization of the allyl groups.

Development of Functional Polymers via Click Chemistry Approaches (e.g., Thiol-Ene, CuAAC)

"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly selective, making them ideal for the synthesis and functionalization of polymers. nih.gov The allyl groups of this compound are perfect handles for thiol-ene click chemistry. beilstein-journals.orgnih.govisroset.org This reaction proceeds via a radical-mediated addition of a thiol to an ene (the allyl group) and can be initiated by light or heat. beilstein-journals.org This approach allows for the straightforward synthesis of crosslinked networks or the functionalization of polymer backbones with thiol-containing molecules.

While the allyl groups are most directly suited for thiol-ene reactions, the carboxylic acid group opens up possibilities for other click chemistry reactions. For instance, the carboxylic acid can be converted to an acid chloride or activated with a coupling agent to react with amines or alcohols. It could also be used to introduce other functional groups that can participate in different click reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This versatility allows for the creation of complex and highly functional polymeric architectures.

Applications in Separation Science

The chemical properties of this compound suggest its potential utility in the field of separation science, although specific applications are not widely documented. The presence of the carboxylic acid group is key to these potential applications.

Benzoic acid and its derivatives are often separated and purified using techniques that exploit the acidic nature of the carboxyl group. isroset.org For instance, liquid-liquid extraction can be employed to separate this compound from neutral or basic compounds by converting it to its water-soluble carboxylate salt with an aqueous base. isroset.org The compound can then be recovered by acidifying the aqueous layer. isroset.org

In the realm of chromatography, the carboxylic acid functionality allows for strong interactions with polar stationary phases, which can be modulated by adjusting the pH of the mobile phase. researchgate.net Furthermore, this compound could be chemically bonded to a solid support, such as silica (B1680970) gel, to create a novel stationary phase for high-performance liquid chromatography (HPLC). The aromatic ring and the ether linkages could provide unique selectivity for the separation of various analytes. The allyl groups also offer a route to polymerize this monomer onto a support surface, creating a polymeric stationary phase.

Development of Recyclable Hosts for Selective Ion Separation (e.g., Cesium)

The selective removal of specific ions from aqueous solutions is a critical challenge in areas ranging from environmental remediation to resource recovery. The structural attributes of this compound make it a promising candidate for the design of recyclable host materials for the selective separation of ions like cesium (Cs⁺).

Functionalization Strategy:

The development of a cesium-selective sorbent can be envisaged through a two-step functionalization strategy. First, the allyl groups of this compound can be utilized for polymerization or for grafting the molecule onto a solid support, such as silica or a pre-formed polymer backbone. This creates a stable, insoluble host material. Subsequently, the carboxylic acid groups, which are oriented away from the support, are available as binding sites for metal ions. The inherent affinity of carboxylic acid groups for certain cations, combined with the specific stereoelectronic environment created by the host matrix, can lead to selective ion binding.

Mechanism of Selective Cesium Separation:

The selective separation of cesium ions can be attributed to a combination of factors including:

Ion-Exchange: The acidic proton of the carboxylic acid group can be exchanged for a cesium ion.

Coordination Chemistry: The oxygen atoms of the carboxylate group can coordinate with the cesium ion. The size of the binding pocket created by the surrounding polymer matrix can be tailored to selectively accommodate the ionic radius of cesium.

Host-Guest Interactions: The aromatic rings of the benzenecarboxylic acid core can offer additional non-covalent interactions that contribute to the stability of the cesium-host complex.

Recyclability:

A key advantage of such a host system is its potential for recyclability. After saturation with cesium ions, the sorbent can be regenerated by treatment with an acidic solution, which protonates the carboxylate groups and releases the bound cesium ions. The regenerated host can then be reused for multiple cycles of ion separation.

Hypothetical Performance Data:

The following interactive table presents plausible performance data for a hypothetical sorbent derived from this compound for cesium ion separation, based on typical values for similar functionalized materials.

| Parameter | Value | Conditions |

| Cesium Adsorption Capacity | 150 mg/g | pH 7, 25 °C, 100 ppm initial Cs⁺ concentration |

| Selectivity (Cs⁺/Na⁺) | > 500 | Equimolar concentrations of Cs⁺ and Na⁺ |

| Regeneration Efficiency | > 95% | 0.1 M HNO₃ eluent |

| Adsorption Time | 30 min to reach 90% of equilibrium | - |

| Reusability | > 10 cycles | With < 10% loss in adsorption capacity |

Note: The data in this table is hypothetical and intended to be representative of the potential performance of such a material based on existing literature for similar functionalized sorbents.

Role in Organometallic Compounds for Nanomaterial Fabrication and Conducting Polymers

The dual functionality of this compound also positions it as a valuable building block in the realm of organometallic chemistry and polymer science, with potential applications in nanomaterial fabrication and the synthesis of conducting polymers.

Organometallic Compounds for Nanomaterial Fabrication:

The carboxylic acid group of this compound can act as a ligand, coordinating to various metal centers to form discrete organometallic complexes or extended metal-organic frameworks (MOFs). The allyl ether groups can then serve as reactive sites for further functionalization or polymerization.

Precursors for Nanoparticles: Organometallic complexes derived from this ligand can be used as single-source precursors for the synthesis of metal or metal oxide nanoparticles. Thermal decomposition of these complexes under controlled conditions can yield nanoparticles with specific sizes, shapes, and surface functionalities, the latter being influenced by the organic ligand fragments.

Functional MOFs: By employing this compound as a linker in the synthesis of MOFs, it is possible to create porous materials with accessible allyl groups within the pores. These allyl groups can be post-synthetically modified to introduce new functionalities, such as catalytic sites or recognition units for specific molecules.

Conducting Polymers:

The presence of both polymerizable allyl groups and an aromatic core suggests that this compound could be a monomer for the synthesis of novel conducting polymers.

Polymerization of Allyl Groups: The allyl groups can undergo polymerization through various mechanisms, such as free-radical or coordination polymerization, to form a polymer backbone. The resulting polymer would have pendant benzenecarboxylic acid moieties.

Tuning of Electronic Properties: The electronic properties of the resulting polymer could be tuned by several means. The carboxylic acid groups could be deprotonated to create a polyanion, and the introduction of suitable counter-ions could influence the material's conductivity. Furthermore, the aromatic rings could potentially be involved in π-stacking interactions, providing pathways for charge transport. While the allyloxy linkers themselves interrupt conjugation along the backbone, the potential for creating a conjugated system through subsequent chemical modification of the polymer exists. Doping of the polymer with oxidizing or reducing agents could also be explored to generate charge carriers and induce conductivity.

Plausible Characteristics of Derived Materials:

The following interactive table outlines some hypothetical, yet scientifically reasonable, characteristics of materials derived from this compound in these applications.

| Material Type | Potential Application | Key Feature derived from this compound | Plausible Characteristic |

| Palladium(II) Complex | Nanoparticle Precursor | Carboxylate coordination and thermal lability | Decomposition temperature: 200-250 °C |

| Metal-Organic Framework (MOF) | Functional Porous Material | Allyl-functionalized pores | Surface area: 800 m²/g; Post-synthetic modification yield: > 80% |

| Poly(3,5-bis(allyloxy)benzenecarboxylate) | Ion-exchange Resin | High density of carboxylic acid groups | Ion-exchange capacity: 4.5 meq/g |

| Doped Poly(3,5-bis(allyloxy)benzenecarboxylate) | Antistatic Coating | Potential for charge carrier generation | Electrical conductivity: 10⁻⁵ S/cm upon iodine doping |

Note: The data in this table is hypothetical and based on the known properties of analogous organometallic compounds and functional polymers.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 3,5-Bis(allyloxy)benzenecarboxylic acid, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H-NMR spectroscopy provides data on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the proton spectrum reveals distinct signals for the aromatic protons, the vinylic protons of the allyl groups, and the allylic methylene (B1212753) protons. rsc.org

A study reporting the ¹H-NMR spectrum in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent identified signals corresponding to all expected protons. rsc.org The aromatic protons appear as a doublet and a triplet, characteristic of the 1,3,5-trisubstituted benzene (B151609) ring. The complex multiplets for the vinylic protons and the doublet for the allylic protons confirm the presence and structure of the two allyloxy substituents. rsc.org

Table 1: ¹H-NMR Spectral Data for this compound in DMSO-d₆ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.07 | d | 2.3 | 2H | Aromatic H (ortho to COOH) |

| 6.78 | t | 2.3 | 1H | Aromatic H (para to COOH) |

| 5.98-6.08 | m | - | 2H | Vinylic H (-CH=CH₂) |

| 5.39 | d | 17.3 | 2H | E-Vinylic H (=CH₂) |

| 5.26 | d | 10.5 | 2H | Z-Vinylic H (=CH₂) |

| 4.60 | d | 5.0 | 4H | Allylic H (-O-CH₂-) |

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing a count of non-equivalent carbon atoms and information about their chemical environment. The spectrum for this compound shows distinct peaks for the carboxylic acid carbon, the aromatic carbons, and the carbons of the two identical allyl groups. rsc.org

The reported ¹³C-NMR data in DMSO-d₆ shows signals for the carbonyl carbon at the lowest field, followed by the aromatic carbons attached to the oxygen atoms. rsc.org The signals for the remaining aromatic and allyl group carbons appear at higher fields, consistent with their expected electronic environments. rsc.org

Table 2: ¹³C-NMR Spectral Data for this compound in DMSO-d₆ rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 167.0 | Carboxylic Acid (C=O) |

| 159.3 | Aromatic C (C-O) |

| 133.5 | Aromatic C (C-COOH) |

| 132.9 | Vinylic C (-CH=) |

| 117.6 | Vinylic C (=CH₂) |

| 107.8 | Aromatic C (ortho to COOH) |

| 106.2 | Aromatic C (para to COOH) |

| 68.5 | Allylic C (-O-CH₂-) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. rsc.org

Key absorptions include a very broad band typical for the O-H stretch of a carboxylic acid, which is broadened due to hydrogen bonding. spectroscopyonline.comdocbrown.info A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid group is also a prominent feature. spectroscopyonline.comdocbrown.info Additionally, the spectrum shows bands for the aromatic C=C stretching, the C-O ether stretching of the allyloxy groups, and the characteristic vibrations of the vinyl C=C and C-H bonds. rsc.org

Table 3: FT-IR Spectral Data for this compound rsc.org

| Wavenumber (ν) cm⁻¹ | Assignment |

| ~3300-2500 | O-H stretch (Carboxylic acid, broad) |

| 1688 | C=O stretch (Carboxylic acid) |

| 1597 | C=C stretch (Aromatic) |

| 1462, 1445, 1420 | C=C stretch (Aromatic) |

| 1309, 1272, 1255 | C-O stretch (Aryl ether and Carboxylic acid) |

| 1152 | C-O stretch (Aryl ether) |

| 929 | =C-H bend (Alkene) |

| 766, 733 | C-H bend (Aromatic) |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₁₃H₁₄O₄), the calculated molecular weight is approximately 234.25 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z 234.

The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) to form a stable acylium ion, or the loss of the entire carboxyl group (-COOH, 45 Da). docbrown.info For this specific compound, fragmentation could also involve the cleavage of the allyl groups or the ether linkages.

Table 4: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Fragment Ion | Description |

| 234 | [C₁₃H₁₄O₄]⁺ | Molecular Ion (M⁺) |

| 217 | [C₁₃H₁₃O₃]⁺ | Loss of OH (M-17) |

| 193 | [C₁₀H₉O₄]⁺ | Loss of an allyl radical (M-41) |

| 189 | [C₁₂H₁₃O₂]⁺ | Loss of COOH (M-45) |

| 177 | [C₉H₉O₃]⁺ | Loss of an allyloxy radical (M-57) |

| 121 | [C₇H₅O₂]⁺ | Ion from cleavage of both ether bonds |

| 105 | [C₇H₅O]⁺ | Phenylacylium ion, from loss of OH and subsequent fragmentation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for purifying this compound after synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For an aromatic carboxylic acid like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. thaiscience.info

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water/buffer and acetonitrile (B52724) or methanol). thaiscience.info The separation is based on the differential partitioning of the analyte between the two phases. Due to its carboxylic acid group and ether linkages, this compound possesses moderate polarity and would elute at a characteristic retention time under specific conditions, allowing for its separation from nonpolar impurities (which elute later) and more polar impurities (which elute earlier). upb.ro

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography, separates molecules based on their size or hydrodynamic volume in solution. paint.org This technique is not suitable for assessing the purity of a small molecule like this compound itself.

However, the presence of two polymerizable allyl groups makes this compound a valuable monomer for the synthesis of polymers and dendrimers. SEC is the primary and indispensable technique for characterizing the resulting polymers. nih.gov It is used to determine key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer, providing critical information about the success and control of the polymerization reaction. researchgate.net

Column Chromatography and Thin-Layer Chromatography (TLC)

Column chromatography and Thin-Layer Chromatography (TLC) are fundamental preparative and analytical techniques, respectively, used extensively in the synthesis of organic compounds.

TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. utexas.edu For this compound, a silica (B1680970) gel plate (polar stationary phase) would be used with a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes. researchgate.net The carboxylic acid group makes the compound relatively polar, causing it to have a lower retention factor (Rf) compared to less polar starting materials or byproducts. utexas.edu

Column chromatography is the standard method for purifying the compound on a larger scale following its synthesis. mdpi.com The crude product is loaded onto a column packed with a stationary phase, typically silica gel. researchgate.net Elution with a solvent system, guided by prior TLC analysis, allows for the separation of the desired product from unreacted starting materials and impurities. The acidic nature of the compound means it will adhere strongly to the silica, often requiring a relatively polar eluent mixture for effective elution. researchgate.net

Thermal Analysis Techniques for Material Characterization (e.g., Differential Scanning Calorimetry (DSC))

Differential Scanning Calorimetry (DSC) is a principal thermal analysis technique used to characterize the thermal properties of materials. This method measures the difference in heat flow between a sample and a reference as a function of temperature, providing quantitative data on thermal transitions. Despite the utility of this technique, a comprehensive search of scientific literature and chemical databases did not yield specific Differential Scanning Calorimetry (DSC) data for this compound.

Consequently, detailed research findings, including specific transition temperatures (e.g., melting point, glass transition) and associated enthalpy changes for this particular compound, are not publicly available. The absence of such data prevents the creation of a data table summarizing its thermal behavior.

While thermal analysis has been conducted on structurally related benzoic acid derivatives, the strict focus of this article on this compound precludes the inclusion of data from other compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-bis(allyloxy)benzenecarboxylic acid and its ester derivatives?

- Methodological Answer : The synthesis often involves alkylation of 3,5-dihydroxybenzoic acid with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce allyloxy groups. For the methyl ester derivative (CAS 135710-38-2), esterification is achieved using methanol and a catalytic acid. Evidence from related compounds (e.g., 3,5-bis(trifluoromethyl)benzoic acid derivatives) highlights the use of controlled reaction temperatures (e.g., 60–80°C) and purification via recrystallization or column chromatography .

Q. How can researchers characterize the purity and structural integrity of 3,5-bis(allyloxy)benzenecoxylic acid?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, as used for benzoic acid derivatives in quality control .

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR spectra should show allyloxy proton signals (δ 4.5–5.5 ppm) and carboxylic acid/ester carbonyl signals (δ 165–170 ppm) .

- FT-IR : Look for C=O stretching (~1700 cm⁻¹) and allyl ether C-O-C (~1250 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer : The flexible allyloxy groups can hinder crystallization. Strategies include:

- Co-crystallization : Use co-formers (e.g., amines) to stabilize the crystal lattice, as demonstrated with structurally similar 3,5-bis(benzyloxy)benzoic acid (triclinic system, space group P1) .

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO/water mixtures) to improve crystal growth.

Q. How do reaction conditions influence the regioselectivity of allyloxy group introduction in benzoic acid derivatives?

- Methodological Answer :

- Base Selection : Strong bases (e.g., NaH) favor O-alkylation over C-alkylation. For example, in synthesizing 3,5-bis(allyloxy)benzoate esters, excess allyl bromide and anhydrous conditions minimize side reactions .

- Temperature Control : Lower temperatures (0–25°C) reduce allyl group migration, a common issue in allyl ether synthesis .

Q. What analytical discrepancies might occur when interpreting spectral data for this compound derivatives?

- Methodological Answer :

- NMR Splitting Patterns : Allyloxy protons may exhibit complex splitting due to coupling with adjacent groups. Use 2D NMR (e.g., COSY, HSQC) to resolve ambiguities .

- Mass Spectrometry : Electrospray ionization (ESI-MS) may show fragmentation of the allyl group. High-resolution MS (HRMS) is recommended for accurate mass confirmation .

Application-Oriented Questions

Q. How can this compound serve as a precursor in polymer or dendrimer synthesis?

- Methodological Answer : The allyl groups enable post-synthetic modifications (e.g., thiol-ene "click" reactions) to create cross-linked polymers. For example, the methyl ester derivative (C₁₄H₁₆O₄) has been used to synthesize photo-curable resins via UV-initiated polymerization .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles due to potential skin/eye irritation, as indicated for structurally related benzoic acids .

- Ventilation : Allyl ethers may release volatile organic compounds (VOCs) during reactions. Perform syntheses in a fume hood .

Data Contradiction & Troubleshooting

Q. How should researchers resolve contradictions in reported melting points for this compound derivatives?

- Methodological Answer : Variations may arise from impurities or polymorphic forms. Reproduce purification methods (e.g., recrystallization from ethanol/water) and compare with literature values for analogous compounds (e.g., 3,5-bis(trifluoromethyl)benzoic acid, mp 142–143°C) .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆O₄ (methyl ester derivative) | |

| CAS Number | 135710-38-2 (methyl ester) | |

| Boiling Point | 356.7°C (methyl ester) | |

| Crystallographic Space Group | P1 (analogous compound) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.